molecular formula C20H16FN3O2S B4368060 N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368060
M. Wt: 381.4 g/mol
InChI Key: LOTHRISSAQZFNN-UHFFFAOYSA-N
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Description

N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group attached to a pyrazole ring, and a naphthalenesulfonamide moiety. Its distinct structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of N2-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide.

    Attachment of the naphthalenesulfonamide moiety: This final step can be accomplished through a sulfonamide coupling reaction, where the naphthalenesulfonyl chloride reacts with the amine group on the pyrazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can be compared with other similar compounds, such as:

    N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine: This compound shares the fluorobenzyl and pyrazole moieties but differs in the substitution pattern and additional functional groups.

    N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide: This compound has a similar core structure but includes a piperidinecarboxamide group, which may confer different biological activities.

The uniqueness of N2-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c21-18-7-3-4-15(12-18)14-24-11-10-20(22-24)23-27(25,26)19-9-8-16-5-1-2-6-17(16)13-19/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTHRISSAQZFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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